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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B15618386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism,

pharmacological effects, and preclinical validation of TM5275 sodium, a potent and selective

small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).

Core Mechanism of Action: PAI-1 Inhibition
TM5275 is an orally bioavailable, small molecule inhibitor that specifically targets PAI-1, the

primary physiological inhibitor of tissue-type plasminogen activator (tPA) and urokinase-type

plasminogen activator (uPA).[1][2][3] By inhibiting PAI-1, TM5275 effectively enhances the

body's natural fibrinolytic (clot-dissolving) capabilities and interferes with pathological

processes such as fibrosis and cancer progression.

The core mechanism involves a unique interaction with the PAI-1 protein. Unlike the

plasminogen activators that are cleaved by PAI-1's reactive center loop (RCL), TM5275 binds

to a distinct site on PAI-1. Docking studies have identified this binding location as the P14-P9

position on strand 4 of the central β-sheet A.[4][5][6] This interaction allosterically modifies the

conformation of PAI-1, causing it to behave as a substrate for plasminogen activators rather

than an inhibitor.[4][6] Consequently, instead of forming a stable, inactive complex, the

plasminogen activator cleaves PAI-1 and is released in its active form, thereby preserving its

enzymatic function. This selective action, with an IC50 value of 6.95 μM, allows TM5275 to

restore plasminogen activation without significantly affecting other serine protease inhibitor

(serpin) systems.[2][3][7]
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Caption: TM5275 converts PAI-1 from an inhibitor to a substrate for plasminogen activators.

Pharmacological Effects & Associated Signaling
Pathways
A. Profibrinolytic and Antithrombotic Effects
By preventing the inactivation of tPA by PAI-1, TM5275 enhances fibrinolysis at the surface of

vascular endothelial cells (VECs).[8] In vitro studies demonstrate that TM5275 significantly

prolongs the retention of active tPA on VECs, leading to increased localized plasmin generation

and more efficient dissolution of fibrin clots.[7][8] This translates to potent antithrombotic activity

in vivo. Preclinical studies in rat and non-human primate models of thrombosis have shown that

oral administration of TM5275 significantly reduces clot weight and prolongs the time to vessel

occlusion, importantly, without increasing bleeding time.[1][3]
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Caption: TM5275 inhibits PAI-1, enhancing tPA-mediated fibrinolysis on endothelial cells.

B. Anti-fibrotic Effects
PAI-1 is a key downstream mediator of Transforming Growth Factor-beta 1 (TGF-β1), a potent

pro-fibrotic cytokine. In pathological conditions like liver fibrosis, TGF-β1 stimulates hepatic

stellate cells (HSCs) to produce excessive extracellular matrix proteins, including collagen.

TM5275 has demonstrated significant anti-fibrotic effects by disrupting this pathway.[1] It

directly suppresses the proliferation of activated HSCs and inhibits TGF-β1-induced collagen

synthesis. Mechanistically, TM5275 achieves this by attenuating the phosphorylation of AKT, a

critical signaling node downstream of TGF-β1 and PAI-1.[1] Furthermore, in models of intestinal

fibrosis, TM5275 administration leads to the upregulation of Matrix Metalloproteinase-9 (MMP-

9), an enzyme that degrades excess collagen, further contributing to the resolution of fibrosis.

[9]
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Caption: TM5275 blocks TGF-β1/PAI-1 signaling, inhibiting AKT and fibrotic activity.

C. Anti-cancer Effects
Elevated PAI-1 levels in tumors often correlate with poor prognosis, making it a viable

therapeutic target. TM5275 exhibits anti-cancer properties through two primary mechanisms:
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induction of apoptosis and inhibition of angiogenesis.[10] In a variety of human cancer cell

lines, TM5275 decreases cell viability and induces programmed cell death.[10] This is achieved

through the activation of the intrinsic apoptotic pathway, evidenced by the cleavage and

activation of caspase-9, caspase-3, and Poly (ADP-ribose) polymerase (PARP).[10]

Additionally, TM5275 demonstrates anti-angiogenic activity by inhibiting the branching and tube

formation of endothelial cells, a critical process for tumor vascularization.[10]

Quantitative Data Summary
The preclinical efficacy of TM5275 has been quantified across various assays and models.

Table 1: In Vitro Potency and Cellular Effects

Parameter Value Cell/System Reference

PAI-1 Inhibition

(IC50)
6.95 μM Purified PAI-1 [3][7]

Anti-cancer (IC50

range)
9.7 - 60.3 μM

Various human cancer

cell lines
[10]

Apoptosis Induction 50 μM
Human cancer cell

lines
[10]

tPA Retention on

VECs
20 - 100 μM

Vascular Endothelial

Cells
[7][8]

| PAI-1 Selectivity | No interference up to 100 μM | Other serpin/protease systems |[7] |

Table 2: In Vivo Efficacy in Preclinical Models
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Model Species Dosage Key Finding Reference

Arteriovenous

Shunt

Thrombosis

Rat
10 & 50 mg/kg
(oral)

Significant
reduction in
blood clot
weight

[3][7]

Ferric Chloride-

induced

Thrombosis

Rat
1 & 3 mg/kg

(oral)

Increased time to

primary

occlusion

[3]

Photochemical-

induced

Thrombosis

Cynomolgus

Monkey
10 mg/kg (oral)

Increased time to

primary

occlusion

[3]

CDAA-induced

Liver Fibrosis
Rat N/A

Marked

amelioration of

hepatic fibrosis

[1]

TNBS-induced

Intestinal

Fibrosis

Mouse 50 mg/kg (oral)

Decreased

collagen

deposition,

increased MMP-

9

[9]

| Pharmacokinetics (single dose) | Rat | 10 mg/kg (oral) | Peak plasma concentration: 17.5 ±

5.2 μM |[7] |

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used to characterize TM5275.

A. Animal Models of Fibrosis
Protocol: Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Liver Fibrosis.[1]

Objective: To induce nonalcoholic steatohepatitis (NASH) with severe fibrosis.
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Methodology:

Six-week-old male Fischer-344 rats are fed a CDAA diet for 12 weeks. Control animals

receive a standard (CSAA) diet.

TM5275 is suspended in a vehicle (e.g., carboxymethyl cellulose) and administered daily

via oral gavage during the treatment period.

At the end of the study, animals are euthanized, and liver tissues are collected.

Analysis: Tissues are fixed, sectioned, and stained with Hematoxylin & Eosin (H&E) for

general morphology and Sirius-Red for collagen deposition. Immunohistochemistry is

performed for α-SMA (a marker of activated HSCs). Gene expression (e.g., Tgfb1, Col1a1)

is quantified by qRT-PCR.

Start:
Fischer-344 Rats

12-Week Diet
- CDAA (Fibrosis)
- CSAA (Control)

Daily Oral Gavage
- TM5275
- Vehicle

Endpoint:
Tissue Collection

Analysis:
- Histology (Sirius-Red)

- IHC (α-SMA)
- qRT-PCR (Tgfb1)
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Caption: Experimental workflow for evaluating the anti-fibrotic efficacy of TM5275 in vivo.

B. Cell-Based Apoptosis Assay
Protocol: Western Blot for Apoptosis Markers.[10]

Objective: To determine if TM5275 induces the intrinsic apoptotic pathway in cancer cells.

Methodology:

Human cancer cell lines (e.g., HT1080, HCT116) are seeded in culture plates and allowed

to adhere.

Cells are treated with various concentrations of TM5275 (e.g., 50 μM) or a vehicle control

(DMSO) for a specified time (e.g., 24-48 hours).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15618386?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4514594/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cells are harvested and lysed to extract total protein. Protein concentration is quantified

using a BCA assay.

Equal amounts of protein (e.g., 30 μg) are separated by SDS-PAGE and transferred to a

nitrocellulose membrane.

Membranes are blocked and then probed with primary antibodies against key apoptosis

proteins: cleaved caspase-9, cleaved caspase-3, and cleaved PARP. An antibody for a

housekeeping protein (e.g., β-actin) is used as a loading control.

After incubation with appropriate secondary antibodies, bands are visualized using an

enhanced chemiluminescence (ECL) detection system.

C. Fibrinolysis Visualization on Endothelial Cells
Protocol: tPA Retention Assay using Total Internal Reflection Fluorescence Microscopy

(TIRFM).[8]

Objective: To visualize and quantify the effect of TM5275 on the retention of tPA on the VEC

surface.

Methodology:

VECs are cultured on glass-bottom dishes and transfected to express green fluorescent

protein-tagged tPA (tPA-GFP).

Cells are treated with TM5275 (e.g., 20 or 100 μM) or vehicle.

The kinetics of tPA-GFP secretion and retention on the cell surface are monitored in real-

time using TIRFM, which selectively illuminates fluorescent molecules in close proximity to

the glass-cell interface.

Analysis: The fluorescence intensity of tPA-GFP on the cell surface over time is measured.

A longer retention time in TM5275-treated cells compared to controls indicates inhibition of

PAI-1-mediated dissociation of tPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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